Cas no 124574-02-3 (trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol)

Technical Introduction: trans-4-(Prop-2-en-1-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and an allyl substituent at the 4-position in a trans configuration. This scaffold is of interest in medicinal chemistry and asymmetric synthesis due to its structural versatility, serving as a key intermediate for bioactive compounds or chiral ligands. The allyl group offers reactivity for further functionalization, while the hydroxyl group enhances polarity and hydrogen-bonding potential. Its defined stereochemistry ensures consistency in stereoselective applications. The compound is typically handled under inert conditions to preserve stability. Suitable for research in peptidomimetics, catalysis, or pharmaceutical development.
trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol structure
124574-02-3 structure
Product name:trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
CAS No:124574-02-3
MF:C7H13NO
MW:127.184221982956
CID:5291435
PubChem ID:55287060

trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
    • (3S,4R)-4-prop-2-enylpyrrolidin-3-ol
    • (3R,4S)-4-allylpyrrolidin-3-ol
    • trans-4-Allylpyrrolidin-3-ol
    • trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
    • Inchi: 1S/C7H13NO/c1-2-3-6-4-8-5-7(6)9/h2,6-9H,1,3-5H2/t6-,7-/m1/s1
    • InChI Key: VGJQQGSGOZRONE-RNFRBKRXSA-N
    • SMILES: O[C@@H]1CNC[C@H]1CC=C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 103
  • XLogP3: 0.3
  • Topological Polar Surface Area: 32.299

trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1036-1G
trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3 95%
1g
¥ 5,379.00 2023-03-30
Enamine
EN300-1625227-1.0g
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
1g
$1857.0 2023-06-04
Enamine
EN300-1625227-0.25g
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
0.25g
$1708.0 2023-06-04
Enamine
EN300-1625227-5000mg
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
5000mg
$2235.0 2023-09-22
Enamine
EN300-1625227-100mg
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
100mg
$678.0 2023-09-22
Enamine
EN300-1625227-2500mg
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
2500mg
$1509.0 2023-09-22
Enamine
EN300-1625227-10000mg
rac-(3R,4S)-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3
10000mg
$3315.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1682377-5g
trans-4-Allylpyrrolidin-3-ol
124574-02-3 98%
5g
¥29019.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1036-500mg
trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3 95%
500mg
¥3590.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1036-5.0g
trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
124574-02-3 95%
5.0g
¥16137.0000 2024-07-28

trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol Related Literature

Additional information on trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol

Research Brief on trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol (CAS: 124574-02-3): Recent Advances and Applications

In recent years, the compound trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol (CAS: 124574-02-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and propenyl side chain, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol, highlighting its efficient production via asymmetric hydrogenation of a precursor enamine. The study emphasized the compound's high enantiomeric purity (>99% ee), which is critical for its pharmacological properties. Researchers also noted its stability under physiological conditions, making it a viable candidate for further drug development.

In terms of biological activity, trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol has been investigated as a modulator of neurotransmitter receptors. A 2022 study in Neuropharmacology demonstrated its selective binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), suggesting potential applications in treating neurological disorders such as Alzheimer's disease and nicotine addiction. The compound's ability to cross the blood-brain barrier was also confirmed, further supporting its therapeutic potential.

Another groundbreaking application was reported in a 2023 Nature Communications paper, where the compound was incorporated into a novel prodrug system for targeted cancer therapy. The propenyl group of trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol served as a linker for attaching cytotoxic payloads, enabling site-specific drug release in tumor microenvironments. This approach significantly reduced off-target effects in preclinical models, showcasing the compound's versatility in drug design.

Despite these advances, challenges remain in optimizing the pharmacokinetic profile of trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol. Recent computational studies (Journal of Chemical Information and Modeling, 2023) have employed molecular dynamics simulations to predict metabolic pathways, identifying potential sites for structural modification to enhance metabolic stability. These insights are guiding the next generation of derivatives with improved drug-like properties.

In conclusion, trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol (CAS: 124574-02-3) represents a multifaceted scaffold with growing importance in medicinal chemistry. Its applications span from neurological therapeutics to targeted cancer treatments, supported by robust synthetic methodologies and increasing understanding of its biological interactions. Future research directions likely include clinical translation of existing findings and exploration of additional receptor targets, positioning this compound as a valuable asset in drug discovery pipelines.

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(CAS:124574-02-3)trans-4-(prop-2-en-1-yl)pyrrolidin-3-ol
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Purity:99%/99%/99%/99%/99%
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